VLX1570 Demonstrates Preferential USP14 Over UCHL5 Inhibition, Distinct from Parent Compound b-AP15
VLX1570 exhibits preferential binding and inhibition of USP14 compared to UCHL5. In direct comparison with the parent compound b-AP15, VLX1570 shows a more pronounced bias toward USP14 inhibition [1].
| Evidence Dimension | USP14 binding affinity and inhibitory potency |
|---|---|
| Target Compound Data | USP14 IC50 = 3.2 μM (fluorogenic substrate assay); USP14 Ki = 0.9 μM (competitive binding assay); UCHL5 IC50 = 5.8 μM |
| Comparator Or Baseline | b-AP15: less pronounced USP14 selectivity, with more balanced USP14/UCHL5 inhibition |
| Quantified Difference | VLX1570 shows approximately 1.8-fold higher potency for USP14 over UCHL5 (IC50 ratio: 3.2 μM vs. 5.8 μM) and sub-micromolar Ki for USP14 |
| Conditions | In vitro biochemical assays using purified recombinant enzymes and fluorogenic substrates |
Why This Matters
For researchers studying USP14-specific functions in the ubiquitin-proteasome system, VLX1570 provides a more selective tool than b-AP15, reducing confounding effects from balanced UCHL5 co-inhibition.
- [1] Wang X, Mazurkiewicz M, Hillert EK, et al. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells. Sci Rep. 2016;6:26979. View Source
